4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile
Overview
Description
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C10H8N2O2S . It has a molecular weight of 220.25 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile is represented by the SMILES notation: COC1=CC(=C2C(=C1)SC(=N2)C#N)OC . This notation provides a way to represent the structure using ASCII strings.Chemical Reactions Analysis
While specific chemical reactions involving 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile are not available, a study has shown that similar compounds can undergo various chemical reactions . For instance, cyanoformamides, which are related compounds, have been shown to undergo intramolecular cyanoamidation to produce ring structures .Physical And Chemical Properties Analysis
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile has a molecular weight of 220.25 . The compound is typically stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Reactivity
Nucleophilicity in Thiazoles : A study by Forlani et al. (2006) assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, a category closely related to 4,6-dimethoxybenzo[d]thiazole-2-carbonitrile. The research highlighted the reactivity of these compounds in electrophilic substitutions, contributing to our understanding of their chemical behavior in various reactions (Forlani et al., 2006).
Cyanoformamide Synthesis : Moussa et al. (2022) demonstrated the effectiveness of an I2-DMSO oxidative system in converting N-arylcyanothioformamides to N-arylcyanoformamides, a process that yields 2-cyanobenzothiazoles. This method provides a pathway to synthesize new luciferin analogs, highlighting the compound's role in synthesizing bioactive molecules (Moussa et al., 2022).
Molecular Structure Analysis : Würfel et al. (2013) investigated the molecular structure of a dimethyloxyluciferin derivative obtained from reacting 6-bromobenzo[d]thiazole-2-carbonitrile, indicating the utility of these compounds in structural and bonding studies (Würfel et al., 2013).
Antimicrobial Agent Synthesis : Khidre and Radini (2021) explored the synthesis of novel thiazole derivatives that showed potential as antimicrobial agents, illustrating the application of 4,6-dimethoxybenzo[d]thiazole-2-carbonitrile derivatives in the development of new medicinal compounds (Khidre & Radini, 2021).
Spectroscopy and Computational Chemistry
Spectroscopic Characterization : Wazzan et al. (2016) conducted a comprehensive study on the molecular structure and spectroscopic characteristics of thiazole derivatives. This research contributes to the understanding of the electronic properties and potential applications in fields like molecular electronics (Wazzan et al., 2016).
DFT Calculations in Drug Design : Mohareb and Abdo (2021) utilized tetrahydrobenzo[d]thiazole derivatives in drug design, particularly targeting the SARS-CoV-2 main protease. This study underscores the relevance of thiazole derivatives in computational chemistry and drug discovery (Mohareb & Abdo, 2021).
Material Science and Organic Synthesis
Green Synthesis Protocols : Balwe et al. (2016) reported on the green synthesis of benzo[b][1,4]thiazine-4-carbonitrile, emphasizing the importance of environmentally benign protocols in the synthesis of thiazole derivatives (Balwe et al., 2016).
Organic Light-Emitting Diodes (OLEDs) : Deng et al. (2013) explored the use of thiazole derivatives in the development of blue phosphorescent OLEDs, demonstrating the compound's potential in advanced material science applications (Deng et al., 2013).
Safety And Hazards
When handling 4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile, it’s important to take safety precautions. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required . It should be handled under inert gas and protected from moisture .
properties
IUPAC Name |
4,6-dimethoxy-1,3-benzothiazole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-13-6-3-7(14-2)10-8(4-6)15-9(5-11)12-10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBNMHRYBZROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663377 | |
Record name | 4,6-Dimethoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile | |
CAS RN |
7267-40-5 | |
Record name | 4,6-Dimethoxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.